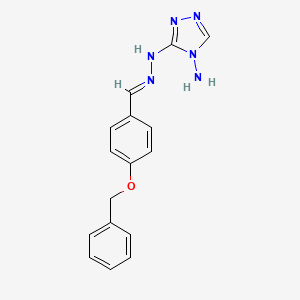![molecular formula C15H14N2O3S2 B5816307 ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)
ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiosemicarbazone derivatives and is known for its unique chemical and biological properties.
科学研究应用
Ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Additionally, the compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including DNA, RNA, and proteins. The compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, it has been reported to inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects
Ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus. The compound has also been shown to exhibit antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits a range of biological activities, making it a versatile tool for various types of research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain types of experiments.
未来方向
There are several future directions for the research on ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate. One potential direction is the development of new analogs with improved biological activities and reduced toxicity. Additionally, the compound could be further investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Finally, the compound could be evaluated for its potential use in combination with other anticancer or antiviral agents to enhance their efficacy.
Conclusion
Ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is a versatile compound with a range of potential applications in various fields of scientific research. The compound exhibits anticancer, antiviral, and antimicrobial activities and has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. While there are limitations to its use in certain types of experiments, the compound has significant potential for future research and development.
合成方法
The synthesis of ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of ethanol. The resulting product is then reacted with ethyl 3-bromo-2-hydroxybenzoate to obtain the final compound. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
ethyl 3-(thiophene-2-carbonylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-14(19)10-5-3-6-11(9-10)16-15(21)17-13(18)12-7-4-8-22-12/h3-9H,2H2,1H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXKJALZIFKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

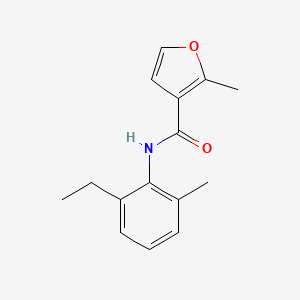
![3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5816232.png)
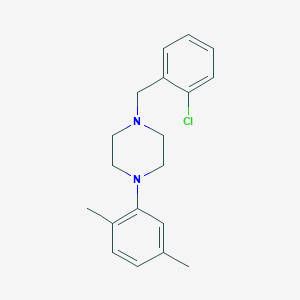
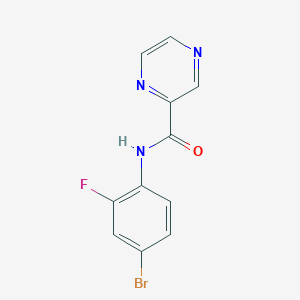
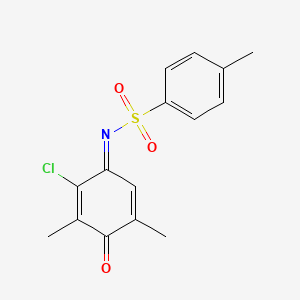


![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)

![3-benzyl-4,7-dimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)
![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
